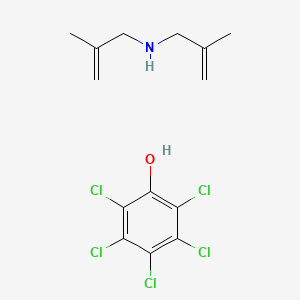
2-methyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine;2,3,4,5,6-pentachlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine;2,3,4,5,6-pentachlorophenol is a complex organic compound with a unique structure that combines an amine and a chlorinated phenol. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine typically involves the reaction of 2-methylprop-2-en-1-amine with 2-methylprop-2-enyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
For the preparation of 2,3,4,5,6-pentachlorophenol, the chlorination of phenol is performed using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination of the phenol ring.
Industrial Production Methods
In industrial settings, the production of 2-methyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations.
The industrial production of 2,3,4,5,6-pentachlorophenol involves the use of large chlorination reactors where phenol is chlorinated in the presence of a catalyst. The process is designed to maximize the yield of the desired product while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles.
2,3,4,5,6-pentachlorophenol undergoes reactions such as:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of substituted phenols.
Reduction: The compound can be reduced to form less chlorinated phenols using reducing agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted phenols and amines.
Aplicaciones Científicas De Investigación
2-methyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine;2,3,4,5,6-pentachlorophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of pesticides, disinfectants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine;2,3,4,5,6-pentachlorophenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The chlorinated phenol moiety is known to disrupt cellular processes by interfering with enzyme function and membrane integrity.
Comparación Con Compuestos Similares
Similar Compounds
2-methylprop-2-en-1-amine: A simpler amine with similar reactivity but lacking the chlorinated phenol group.
2,3,4,5,6-tetrachlorophenol: A chlorinated phenol with one less chlorine atom, exhibiting similar but less potent biological activity.
2-methylprop-2-enyl chloride: A precursor used in the synthesis of the compound, with similar reactivity but different applications.
Uniqueness
2-methyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine;2,3,4,5,6-pentachlorophenol is unique due to its combination of an amine and a highly chlorinated phenol, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
6338-67-6 |
|---|---|
Fórmula molecular |
C14H16Cl5NO |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
2-methyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine;2,3,4,5,6-pentachlorophenol |
InChI |
InChI=1S/C8H15N.C6HCl5O/c1-7(2)5-9-6-8(3)4;7-1-2(8)4(10)6(12)5(11)3(1)9/h9H,1,3,5-6H2,2,4H3;12H |
Clave InChI |
VIVCKDRUZKLWDE-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CNCC(=C)C.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone](/img/structure/B14723497.png)


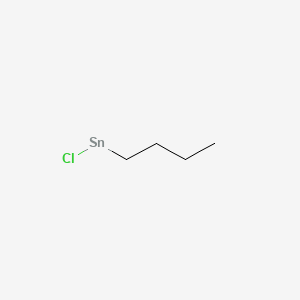
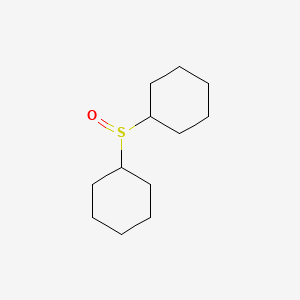
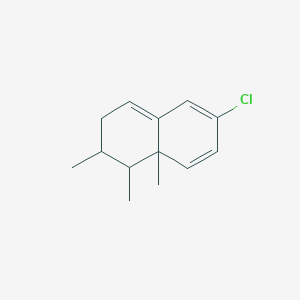


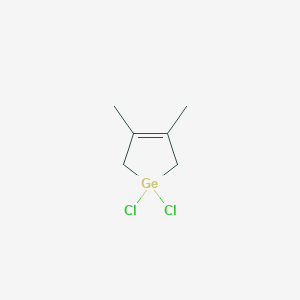
![[2-[(2Z)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14723558.png)

![2-Chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B14723577.png)

![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14723589.png)
